N-[2-(DIETHYLAMINO)ETHYL]-N-(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)-3-NITROBENZAMIDE HYDROCHLORIDE
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Overview
Description
N-[2-(DIETHYLAMINO)ETHYL]-N-(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)-3-NITROBENZAMIDE HYDROCHLORIDE: This compound is characterized by its unique structure, which includes a benzothiazole ring, a nitrobenzamide group, and a diethylaminoethyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(DIETHYLAMINO)ETHYL]-N-(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)-3-NITROBENZAMIDE HYDROCHLORIDE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by reacting 2-aminothiophenol with an appropriate aldehyde under acidic conditions.
Nitration: The benzothiazole derivative is then nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group.
Amidation: The nitrated benzothiazole is reacted with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine to form the nitrobenzamide derivative.
Alkylation: The final step involves the alkylation of the amide nitrogen with 2-chloro-N,N-diethylethylamine hydrochloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of This compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(DIETHYLAMINO)ETHYL]-N-(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)-3-NITROBENZAMIDE HYDROCHLORIDE: undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The diethylaminoethyl side chain can undergo nucleophilic substitution reactions with electrophiles.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides, nucleophiles such as amines or thiols.
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
Reduction: Amino derivative of the benzothiazole compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: Carboxylic acid and diethylaminoethylamine.
Scientific Research Applications
N-[2-(DIETHYLAMINO)ETHYL]-N-(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)-3-NITROBENZAMIDE HYDROCHLORIDE: has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with specific biological targets.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is used as a probe to study various biochemical pathways and molecular interactions.
Industrial Applications: The compound’s reactivity and stability make it suitable for use in various industrial processes, including catalysis and polymer synthesis.
Mechanism of Action
The mechanism of action of N-[2-(DIETHYLAMINO)ETHYL]-N-(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)-3-NITROBENZAMIDE HYDROCHLORIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit or activate certain enzymes, leading to changes in cellular processes such as signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
N-[2-(DIETHYLAMINO)ETHYL]-N-(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)-3-NITROBENZAMIDE HYDROCHLORIDE: can be compared with other similar compounds, such as:
N-[2-(DIETHYLAMINO)ETHYL]-N-(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)-3-NITROBENZAMIDE: Lacks the hydrochloride group, which may affect its solubility and reactivity.
N-[2-(DIETHYLAMINO)ETHYL]-N-(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)-3-AMINOBENZAMIDE: Contains an amino group instead of a nitro group, leading to different chemical and biological properties.
N-[2-(DIETHYLAMINO)ETHYL]-N-(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)-3-CHLOROBENZAMIDE: Contains a chloro group, which may influence its reactivity and interactions with biological targets.
The uniqueness of This compound
Properties
IUPAC Name |
N-[2-(diethylamino)ethyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)-3-nitrobenzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O4S.ClH/c1-4-23(5-2)11-12-24(20(26)15-7-6-8-16(13-15)25(27)28)21-22-18-10-9-17(29-3)14-19(18)30-21;/h6-10,13-14H,4-5,11-12H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXDJUOGPTDODEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C1=NC2=C(S1)C=C(C=C2)OC)C(=O)C3=CC(=CC=C3)[N+](=O)[O-].Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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